molecular formula C10H16N3O6PS B1611503 Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate CAS No. 179258-53-8

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

Cat. No.: B1611503
CAS No.: 179258-53-8
M. Wt: 337.29 g/mol
InChI Key: BRUBDJZPDAPQRE-JYRVWZFOSA-N
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Description

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate is a complex organic compound that features a thiazole ring, an amino group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the methoxyimino group. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and methoxyimino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate: shares similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain antibiotics like penicillin.

    Methoxyimino derivatives: Compounds with similar methoxyimino groups can exhibit comparable chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its relevance in various fields of research highlight its significance.

Properties

IUPAC Name

diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O6PS/c1-4-17-20(15,18-5-2)19-9(14)8(13-16-3)7-6-21-10(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12)/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUBDJZPDAPQRE-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(=O)C(=NOC)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)OC(=O)/C(=N\OC)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N3O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440898
Record name AKOS015963221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179258-53-8
Record name AKOS015963221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Reactant of Route 2
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
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Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Reactant of Route 4
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Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Reactant of Route 5
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Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Reactant of Route 6
Diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

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